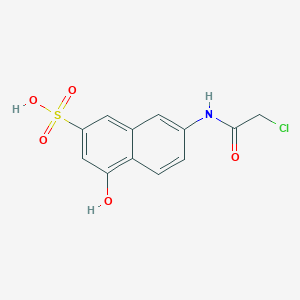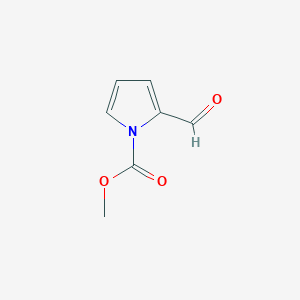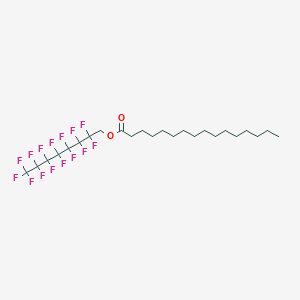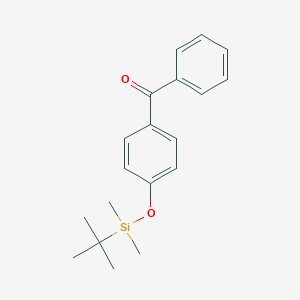
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is a chemical compound with the molecular formula C19H24O2Si and a molecular weight of 312.48 g/mol . It is known for its use as an intermediate in the synthesis of potent antiallergic compounds extracted from Alpinia galanga. The compound is characterized by its yellow oil appearance and solubility in chloroform, dichloromethane (DCM), and ethyl acetate .
Vorbereitungsmethoden
The synthesis of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using reagents such as halides or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including antiallergic agents.
Biology: The compound’s derivatives are studied for their biological activities, including potential therapeutic effects.
Medicine: Research into its derivatives focuses on developing new drugs with antiallergic properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s derivatives may inhibit certain enzymes or receptors involved in allergic reactions, thereby exerting their antiallergic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone can be compared with similar compounds such as:
4-(tert-Butyldimethylsilanyloxy)benzophenone: Similar structure but different functional groups.
4-Hydroxybenzophenone: Lacks the tert-butyldimethylsilyloxy group.
tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of the compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specialized compounds.
Eigenschaften
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)22(4,5)21-17-13-11-16(12-14-17)18(20)15-9-7-6-8-10-15/h6-14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIGCJKVELDBJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
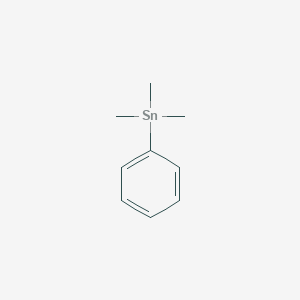
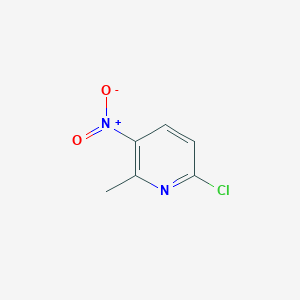
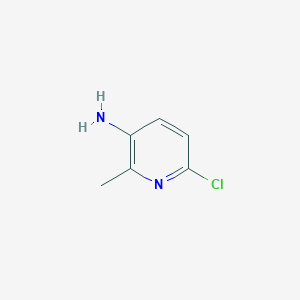
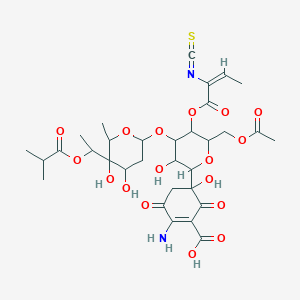
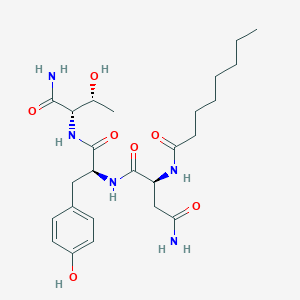
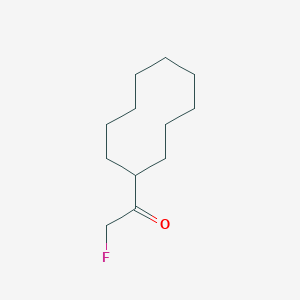
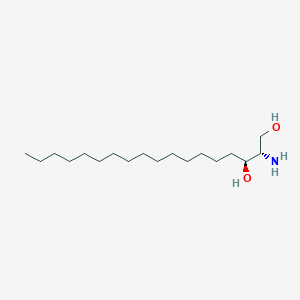

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
